![molecular formula C4H4S B3044115 2,5-Dideuteriothiophene CAS No. 2041-42-1](/img/structure/B3044115.png)
2,5-Dideuteriothiophene
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years. Various strategies have been employed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . A new and efficient synthesis of fully substituted 2,5-dihydrothiophenes by a sequential one-pot four-component reaction between primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes (DDs) has been reported .Molecular Structure Analysis
The molecular structure of 2,5-diiodothiophene, a stable molecule that shows potential in biomolecular engineering research among other applications, has been recorded using X-ray diffractive imaging .Chemical Reactions Analysis
Thiophene derivatives have been utilized in various chemical reactions. For instance, a new and efficient synthesis of fully substituted 2,5-dihydrothiophenes by a sequential one-pot four-component reaction between primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes (DDs) has been reported .Physical And Chemical Properties Analysis
2,5-Dideuteriothiophene is a colorless liquid at room temperature with a boiling point of 80-82°C. It has a high deuterium content of 99% and a molecular weight of 96.20 g/mol. The compound is soluble in various solvents such as methanol, ethanol, and acetonitrile. It also has a high thermal stability and chemical resistance.Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including THIOPHENE-2,5-D2, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Organic Synthesis
The isotopic nature of 2,5-Dideuteriothiophene enables precise analysis in various research fields, including organic synthesis. It can be used in the synthesis of thiophene derivatives by heterocyclization of various substrates .
Drug Development
In the field of drug development, thiophene-based compounds are used in the creation of advanced compounds with a variety of biological effects . For instance, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Materials Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Their unique properties make them suitable for use in a variety of applications.
Organic Semiconductors
Thiophene-mediated molecules, including THIOPHENE-2,5-D2, have a prominent role in the advancement of organic semiconductors . They are used due to their high charge mobility, extended π-conjugation, and better tuning of band gaps .
Organic Field-Effect Transistors (OFETs)
Thiophene-based compounds are used in the fabrication of organic field-effect transistors (OFETs) . Their unique electronic properties make them ideal for this application.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are also used in the fabrication of organic light-emitting diodes (OLEDs) . They are good fluorescent materials with high quantum yield for OLED applications .
Solar Cells
In the field of renewable energy, thiophene-based compounds are used in solar cells . Their high charge mobility and extended π-conjugation make them suitable for this application .
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to be biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
For instance, they are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that 2,5-Dideuteriothiophene and similar compounds could have promising future applications in various fields, including organic electronics and functional supramolecular chemistry .
properties
IUPAC Name |
2,5-dideuteriothiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i3D,4D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-NMQOAUCRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C(S1)[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dideuteriothiophene |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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